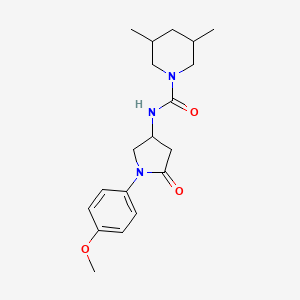
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely belonging to the class of compounds known as amides. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the context of this compound, the amide group is part of a larger piperidine ring, a common motif in medicinal chemistry due to its presence in many biologically active compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
Compounds with intricate structures such as "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethylpiperidine-1-carboxamide" are often subjects of chemical synthesis studies aiming to develop novel methodologies or improve existing synthetic routes. For instance, research on similar heterocyclic compounds has focused on synthesizing novel derivatives with potential pharmacological activities, demonstrating the importance of synthetic chemistry in drug discovery and development (Bijev, Prodanova, & Nankov, 2003).
Pharmacological Research
The structural components of the compound suggest potential for pharmacological investigation. For example, studies on related compounds have explored their binding affinity to various receptors, indicating a potential for the development of new therapeutic agents (Berardi et al., 2005). Such research is crucial for the discovery of new drugs and the understanding of their mechanisms of action.
Material Science and Organic Electronics
Derivatives of complex organic compounds are often explored for their applications in material science, such as the development of novel electrochromic materials. Studies have shown that aromatic polyamides with specific substituents exhibit interesting electrochromic properties, which could be relevant for the development of smart windows or electronic displays (Chang & Liou, 2008).
Anticancer Research
The application of heterocyclic compounds in anticancer research is a field of significant interest. Compounds with similar structural features have been synthesized and evaluated for their potential as antineoplastic agents, demonstrating the role of chemical synthesis in the development of new cancer therapies (Banerjee et al., 2002).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a particular substance, as well as advice on handling, storage, and disposal .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been found to inhibit cox-2, a key enzyme involved in inflammation and pain .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds with a pyrrolidine structure have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Related compounds with a pyrrolidine structure have been found to have potent in vitro activities against mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13-8-14(2)11-21(10-13)19(24)20-15-9-18(23)22(12-15)16-4-6-17(25-3)7-5-16/h4-7,13-15H,8-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBKYQYGMZZYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)

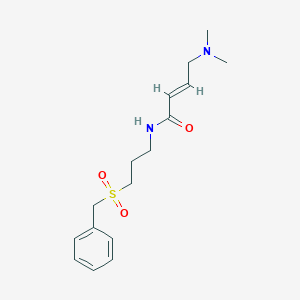
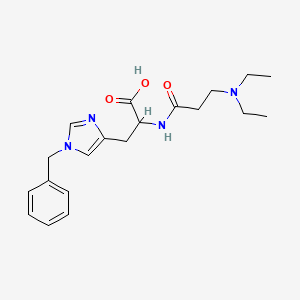
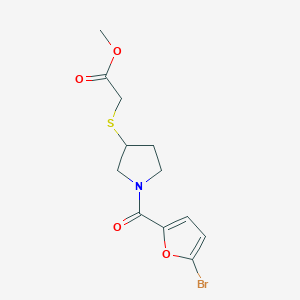
![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)
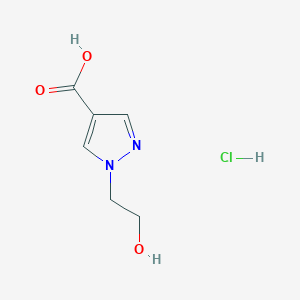
![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)

![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)
